N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide
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Overview
Description
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a bis(2-chloroethyl)amino group attached to a phenyl ring, linked to a pyrimidine carboxamide moiety. It is often studied for its potential therapeutic properties, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-bis(2-chloroethyl)aminobenzaldehyde, which is then reacted with a suitable amine to form the Schiff base. This intermediate is subsequently cyclized with a pyrimidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical tool.
Medicine: It is investigated for its anticancer properties, particularly its ability to interfere with DNA replication in cancer cells.
Mechanism of Action
The mechanism of action of N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide involves its interaction with DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential candidate for chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A well-known chemotherapy drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another chemotherapy agent that shares structural similarities with the compound.
Cyclophosphamide: A widely used anticancer drug with a related mechanism of action.
Uniqueness
What sets N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide apart is its unique combination of a bis(2-chloroethyl)amino group with a pyrimidine carboxamide moiety. This structure provides distinct chemical properties and potential therapeutic benefits, particularly in targeting specific types of cancer cells .
Properties
CAS No. |
1102-18-7 |
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Molecular Formula |
C16H17Cl2N5O3 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H17Cl2N5O3/c17-5-7-23(8-6-18)12-3-1-11(2-4-12)10-19-22-15(25)13-9-14(24)21-16(26)20-13/h1-4,9-10H,5-8H2,(H,22,25)(H2,20,21,24,26)/b19-10+ |
InChI Key |
SXLLQTNEITYMMY-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=O)NC(=O)N2)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=O)NC(=O)N2)N(CCCl)CCCl |
Origin of Product |
United States |
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